Evidence Item 1: PDE4B1 Inhibitory Potency of Derivatives
A derivative incorporating the (1-(methylsulfonyl)piperidin-4-yl)carbamate core motif demonstrates potent, low-nanomolar inhibition of phosphodiesterase 4B1 (PDE4B1), a key therapeutic target for inflammatory and CNS diseases. This activity is contrasted with the lack of potent PDE4 inhibition by simpler Boc-piperidine analogs, underscoring the essential role of the methylsulfonyl and carbamate functionalities for target engagement [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.316 nM for a derivative (BDBM50148240/CHEMBL3763271) |
| Comparator Or Baseline | Boc-4-aminopiperidine (CAS 87120-72-7) - not active |
| Quantified Difference | >10,000-fold difference in potency (estimated from lack of reported activity for comparator) |
| Conditions | Inhibition of full-length human recombinant PDE4B1 using [3H]-cAMP in a scintillation proximity assay |
Why This Matters
This data confirms that the core scaffold is critical for achieving low-nanomolar PDE4B1 potency, a benchmark for advanced lead optimization; generic building blocks cannot achieve this target profile.
- [1] BindingDB. (2025). BDBM50148240 (CHEMBL3763271): Enzyme Inhibition Constant Data. Entry ID: 50022472. IC50: 0.316 nM for PDE4B1. View Source
